Trans-2-((trimethylsilyl)ethynyl)cyclohexanol
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Overview
Description
Trans-2-((trimethylsilyl)ethynyl)cyclohexanol: is an organic compound with the molecular formula C11H20OSi. It is a secondary alcohol with a hydroxyl group attached to a cyclohexane ring, which is further substituted with a trimethylsilyl-ethynyl group. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Trans-2-((trimethylsilyl)ethynyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl-ethynyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Cyclohexanol: A simple secondary alcohol with a hydroxyl group attached to a cyclohexane ring.
2-Phenylcyclohexanol: A compound with a phenyl group substituted on the cyclohexane ring.
2-((Trimethylsilyl)ethynyl)cyclohexanone: A ketone derivative with a similar trimethylsilyl-ethynyl group.
Uniqueness: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl group on the cyclohexane ring.
Properties
Molecular Formula |
C11H20OSi |
---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
(1R,2S)-2-(2-trimethylsilylethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3/t10-,11+/m0/s1 |
InChI Key |
VQIUWJOPAYJZBQ-WDEREUQCSA-N |
Isomeric SMILES |
C[Si](C)(C)C#C[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C[Si](C)(C)C#CC1CCCCC1O |
Origin of Product |
United States |
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